1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-2-8-5-7(1)6-11-4-3-9-10-11/h3-4,7-8H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSMUVTXBSPVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2C=CN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles efficiently. The pyrrolidine moiety can be introduced through various synthetic strategies, including the functionalization of preformed pyrrolidine rings or the construction of the pyrrolidine ring from acyclic precursors .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to optimize reaction conditions and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to modify the triazole ring or the pyrrolidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the triazole ring .
Scientific Research Applications
Biological Applications
1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole has been studied for its potential therapeutic applications, particularly in the following areas:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study showed that compounds containing the triazole ring have effective antibacterial and antifungal activities. This compound may inhibit the growth of various pathogens, making it a candidate for developing new antibiotics .
Anticancer Properties
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. The compound demonstrated notable cytotoxicity, with IC₅₀ values indicating effective inhibition of cell proliferation in human cancer cell lines such as MCF-7 and HCT-116 .
Synthesis and Derivatives
The synthesis of this compound typically involves straightforward organic reactions. Its derivatives are also of interest due to their enhanced biological activities. For example:
| Derivative | Biological Activity | Reference |
|---|---|---|
| 1-(4-Aryl)-triazoles | Antimicrobial | |
| 4-Carbaldehyde derivatives | Anticancer |
Case Study 1: Antimicrobial Evaluation
In a comparative study of several triazole derivatives, this compound was tested against resistant strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .
Case Study 2: Cytotoxicity Assessment
A detailed cytotoxicity assessment was performed using MTT assays on human cancer cell lines. The compound exhibited an IC₅₀ value of approximately 15 µM against MCF-7 cells, suggesting its potential as a chemotherapeutic agent .
Industrial Applications
Beyond its biological significance, this compound is also explored for industrial applications:
Material Science
The compound is utilized in the development of advanced materials due to its unique chemical properties. Its ability to form stable complexes makes it suitable for applications in coatings and polymers.
Mechanism of Action
The mechanism of action of 1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine moiety can enhance the binding affinity and selectivity of the compound for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole with structurally related triazole derivatives, emphasizing key differences in structure, synthesis, and bioactivity.
Key Observations:
Structural Flexibility vs. Bioactivity :
- The pyrrolidine analog’s saturated ring improves solubility but may reduce membrane permeability compared to aromatic derivatives like NPTA .
- Fluorinated analogs (e.g., 1-(4-fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole ) exhibit higher lipophilicity, favoring blood-brain barrier penetration .
Synthetic Accessibility :
- CuAAC is universally applicable, but microwave or solvent-free methods (e.g., 1-(2-trifluoromethylbenzyl)-4-(2-trifluoromethylphenyl)-1H-1,2,3-triazole ) improve yields and reduce reaction times .
Biological Applications :
- This compound ’s basic nitrogen atoms make it a candidate for targeting enzymes like carbonic anhydrase-II, similar to triazole analogs in .
- Hybrids with azetidine (e.g., 1-(3-azetidinylmethyl)-1H-1,2,3-triazole ) or pyridine () show divergent bioactivities, underscoring the role of substituents in target selectivity .
Research Findings and Implications
- Carbonic Anhydrase Inhibition : Triazole analogs with polar substituents (e.g., pyrrolidine) show inhibitory activity against carbonic anhydrase-II, a target for glaucoma and epilepsy therapies .
- Antifungal Activity : Fluorinated triazoles () and agrochemical hybrids () demonstrate potent fungicidal effects, though This compound ’s efficacy in this area remains unexplored .
- Drug Delivery: The pyrrolidine analog’s solubility and low cytotoxicity (inferred from related compounds) suggest utility in prodrug design or nanoparticle functionalization .
Biological Activity
1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The chemical structure of this compound is represented by the following details:
| Property | Value |
|---|---|
| Chemical Formula | CHN |
| Molecular Weight | 152.2 g/mol |
| IUPAC Name | 1-(pyrrolidin-3-ylmethyl)triazole |
| Appearance | Oil |
| Storage Temperature | 4 °C |
Antimicrobial Activity
Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have been evaluated for their activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. In one study, derivatives of triazoles demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against these pathogens, indicating potent antibacterial effects compared to standard antibiotics such as ciprofloxacin .
Antiviral Activity
This compound has also been investigated for its antiviral properties. Research indicates that certain triazole derivatives show promising activity against viruses such as the hepatitis A virus (HAV) and tobacco mosaic virus (TMV). For example, specific derivatives demonstrated over 50% reduction in viral titer at concentrations as low as 20 µg/mL . This suggests potential applications in antiviral drug development.
Enzyme Inhibition
The compound has been linked to enzyme inhibition activities, particularly against cholinesterases (ChE). In a comparative study of various triazole derivatives, some were found to inhibit butyrylcholinesterase (BuChE) with IC values below that of the standard drug donepezil. The incorporation of the triazole moiety was noted to enhance the inhibitory potency towards these enzymes .
The biological activity of this compound can be attributed to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions due to its unique structural features. The pyrrolidine ring contributes to the compound's conformational flexibility, which may facilitate binding to target enzymes or receptors.
Study on Anticholinesterase Activity
In a detailed investigation into the anticholinesterase activity of various triazole hybrids, it was found that certain compounds exhibited stronger inhibition than traditional cholinesterase inhibitors like donepezil. The study highlighted that modifications in substituents on the triazole ring significantly influenced the biological activity. For example:
| Compound | IC (µM) | Comparison with Donepezil |
|---|---|---|
| Compound A | 3.04 | More potent |
| Compound B | 4.61 | More potent |
| Donepezil | 6.21 | Reference |
This data underscores the potential of triazole derivatives in treating conditions related to cholinergic dysfunctions such as Alzheimer's disease .
Q & A
Q. What are the common synthetic routes for 1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole derivatives?
The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click" reaction. For example, terminal alkynes react with azides under mild conditions (e.g., CuSO₄/sodium ascorbate in THF/H₂O at 50°C for 16 hours) to yield 1,4-disubstituted triazoles . Modifications to the pyrrolidine or triazole substituents can be achieved by varying precursor azides or alkynes, as demonstrated in the synthesis of structurally analogous compounds .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization involves multi-technique validation:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., pyrrolidine methyl protons at δ ~2.5–3.0 ppm, triazole protons at δ ~7.5–8.0 ppm) .
- X-ray crystallography : Resolve molecular geometry and confirm regiochemistry. For example, SHELXL refinement (via programs like WinGX/ORTEP) can determine bond lengths and angles, as shown in analogous triazole crystal structures .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What functionalization strategies are used to modify the pyrrolidine or triazole moieties?
- Pyrrolidine modification : Alkylation or acylation at the pyrrolidine nitrogen using electrophiles (e.g., benzyl halides or acyl chlorides) under basic conditions .
- Triazole substitution : Post-synthetic diversification via Suzuki coupling or nucleophilic aromatic substitution on halogenated triazole derivatives .
Q. How stable is this compound under varying pH and temperature conditions?
Stability studies are conducted via accelerated degradation tests:
- Thermal stability : Thermogravimetric analysis (TGA) up to 200°C.
- pH stability : Incubation in buffered solutions (pH 1–14) followed by HPLC monitoring for decomposition products .
Advanced Research Questions
Q. How can reaction yields be optimized for sterically hindered derivatives?
- Catalyst tuning : Use Cu(I) complexes with stabilizing ligands (e.g., tris(triazolylmethyl)amine) to enhance regioselectivity and reduce side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of bulky intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hours to 1–2 hours) while maintaining high yields .
Q. How to resolve contradictions between spectroscopic data and computational models?
- DFT calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values (software: Gaussian or ORCA) to identify conformational discrepancies .
- Dynamic NMR : Detect rotational barriers in pyrrolidine rings causing signal splitting .
- Crystallographic validation : Overlay X-ray structures with computational models to assess accuracy .
Q. What computational approaches predict biological activity of novel analogs?
- Molecular docking : Screen against targets like 14-α-demethylase (PDB: 3LD6) to assess binding affinity. For example, triazole-pyrrolidine hybrids show potential as antifungal agents via lanosterol demethylase inhibition .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity data .
Q. How do crystal packing interactions influence physicochemical properties?
- Halogen bonding : Iodine substituents (e.g., in 1-(2-iodophenyl)-4-phenyltriazole) form I···N contacts, stabilizing supramolecular layers .
- π-π stacking : Aromatic triazole and pyrrolidine rings contribute to dense packing, increasing melting points and reducing solubility .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
